molecular formula C6H9BrClNS B1291020 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride CAS No. 944450-82-2

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1291020
CAS No.: 944450-82-2
M. Wt: 242.57 g/mol
InChI Key: GORGMQYTNXIOBQ-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is an organic compound that features a brominated thiophene ring attached to a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Amine: The brominated thiophene is then reacted with N-methylmethanamine under basic conditions to form the desired amine. This step may involve the use of a base such as sodium hydride or potassium carbonate.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the amine group can be reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Coupling: Complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound’s thiophene ring makes it suitable for use in the development of conductive polymers and organic electronic materials.

    Biological Research: It can be used as a probe to study the interactions of amine-containing compounds with biological targets.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromothiophen-3-yl)pyrrolidin-1-ylmethanone
  • 3-(4-Bromothiophen-3-yl)azetidin-3-ol hydrochloride
  • (4-Bromothiophen-3-yl)boronic acid

Uniqueness

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is unique due to its specific combination of a brominated thiophene ring and a methylated amine group This structure imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules

Properties

IUPAC Name

1-(4-bromothiophen-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-8-2-5-3-9-4-6(5)7;/h3-4,8H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGMQYTNXIOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640255
Record name 1-(4-Bromothiophen-3-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-82-2
Record name 3-Thiophenemethanamine, 4-bromo-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944450-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromothiophen-3-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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